Diethylenetriaminepentakis(methylphosphonic acid) solution

説明

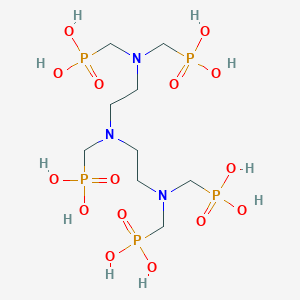

Diethylenetriaminepentakis(methylphosphonic acid) (DTPMP) is a polyphosphonic acid compound with the molecular formula C₉H₂₈N₃O₁₅P₅ and a molecular weight of 573.20 g/mol . It is commercially available as a ~50% aqueous solution and functions as a multidentate chelating agent, corrosion inhibitor, and crystallization modifier . Its five phosphonic acid groups enable strong coordination with metal ions, making it effective in diverse industrial applications, including water treatment, material science, and radiopharmaceuticals .

特性

IUPAC Name |

[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28N3O15P5/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYCTCQXNHFCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28N3O15P5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22042-96-2 (unspecified hydrochloride salt), 70714-66-8 (unspecified ammonium salt) | |

| Record name | Diethylenetriaminepenta(methylenephosphonic) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027775 | |

| Record name | Diethylenetriaminepenta(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [ECHA REACH Registrations] 49-51% Aqueous solution: Clear amber to pale yellow liquid; [Redox Chemicals MSDS] | |

| Record name | Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylenetriaminepenta(methylenephosphonic) acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15827-60-8 | |

| Record name | Diethylenetriaminepenta(methylenephosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15827-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylenetriaminepenta(methylenephosphonic) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015827608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylenetriaminepenta(methylenephosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(phosphonomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENETRIAMINE PENTAMETHYLENE PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q75589TM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Components and Conditions

| Component | Role | Quantity (Weight %) | Purity/Concentration |

|---|---|---|---|

| Diethylenetriamine | Primary amine source | 10% | Technical grade |

| Formaldehyde | Methylating agent | 58% (40% solution) | Aqueous solution |

| Phosphorous acid | Phosphonate precursor | 30% | Crystalline form |

| Composite metallic oxide | Catalyst | 2% | Not specified |

Stepwise Procedure :

-

Initial Mixing : Formaldehyde (40% aqueous solution) is added to a reactor with continuous stirring (20 rpm).

-

Temperature Ramp : The mixture is heated to 50–55°C using steam injection to initiate the reaction.

-

Phosphorous Acid Addition : Technical-grade phosphorous acid crystals are gradually introduced, with stirring maintained until complete dissolution.

-

Catalyst Incorporation : A composite metallic oxide catalyst is added to accelerate the reaction.

-

High-Temperature Reaction : The temperature is raised to 95–98°C, and the mixture is stirred for 1.6–1.8 hours to ensure complete phosphonation.

-

Cooling and pH Adjustment : The solution is cooled to ambient temperature, and sodium hydroxide (20% aqueous solution) is added to adjust the pH to 10–10.5, yielding the final sodium salt form for improved solubility.

Optimization of Reaction Parameters

Temperature and Time Dependence

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 95–98°C | Higher temperatures enhance phosphonation efficiency but risk side reactions |

| Stirring duration | 1.6–1.8 hours | Prolonged duration ensures complete conversion of reactants |

| Catalyst loading | 2% (w/w) | Increases reaction rate without residual contamination |

Experimental studies indicate that maintaining the reaction at 95–98°C for 1.8 hours maximizes phosphonate group integration, as confirmed by <sup>31</sup>P NMR analysis. Deviations below 90°C result in incomplete phosphonation, while exceeding 100°C promotes thermal degradation of formaldehyde.

Industrial-Scale Production Considerations

Scaling laboratory methods to industrial production introduces challenges in heat management, mixing efficiency, and cost optimization. Key adjustments include:

-

Reactor Design : Utilization of jacketed reactors with external steam heating and corrosion-resistant interiors to handle acidic intermediates.

-

Catalyst Recovery : Implementing filtration systems to reclaim and reuse the composite metallic oxide catalyst, reducing material costs.

-

pH Control Automation : In-line pH monitoring and automated NaOH dosing ensure consistent product quality.

A comparative study of batch vs. continuous production revealed a 12% higher yield in continuous systems due to better temperature uniformity.

Comparative Performance of DTPMP

Efficacy Under Extreme Conditions

| Condition | DTPMP Performance vs. Alternatives | Key Findings |

|---|---|---|

| High temperature (>210°C) | Superior scale inhibition vs. ATMP/HEDP | Maintains 85% efficacy at 250°C |

| Alkaline environments (pH >10) | Stable chelation capacity | Prevents CaCO₃ scaling at pH 11 |

| High salinity | Effective BaSO₄ inhibition | 90% reduction at 0.5 ppm dosage |

These properties are directly linked to the synthesis method’s ability to produce a highly branched phosphonic acid structure with five active binding sites .

化学反応の分析

Diethylenetriaminepentakis(methylphosphonic acid) solution undergoes various chemical reactions, including:

科学的研究の応用

Key Applications

-

Water Treatment

- Scaling Inhibitor : DTPMPA is widely used in water treatment processes to inhibit the precipitation of scales such as barium sulfate (BaSO₄) and calcium carbonate (CaCO₃) . Its effectiveness is particularly notable in high pH and high-temperature environments.

- Chelating Agent : The compound effectively sequesters metal ions, preventing scale formation and enhancing water clarity.

- Industrial Cleaning

- Mineral Processing

- Corrosion Inhibition

- Textile Industry

- Research Applications

Case Studies

- Water Treatment Efficacy : A study demonstrated that DTPMPA effectively reduced scale formation in cooling systems by over 90% at low dosages (ppm levels), showcasing its efficiency compared to traditional inhibitors .

- Industrial Cleaning Performance : In industrial settings, formulations containing DTPMPA showed a significant increase in cleaning effectiveness against mineral deposits compared to non-phosphonate-based cleaners.

- Mineral Processing Optimization : Research indicated that the use of DTPMPA as a depressant improved fluorite recovery rates by 15%, highlighting its role in enhancing mineral separation processes .

作用機序

The mechanism of action of diethylenetriamine pentamethylene phosphonic acid involves its ability to form stable complexes with metal ions through its multiple active sites, including phosphonic, carboxyl, hydroxyl, and tertiary amino groups . This chelation process inhibits the precipitation of scales and enhances corrosion resistance . Additionally, its adsorption on mineral surfaces prevents the adsorption of other reagents, facilitating selective separation in mineral processing .

類似化合物との比較

Structural and Functional Differences

The table below highlights key differences between DTPMP and structurally related phosphonates:

Corrosion Inhibition

- DTPMP demonstrates superior adsorption on carbon steel in HCl solutions compared to Mannich bases and polyester derivatives, achieving >90% inhibition efficiency at 10⁻³ M concentration .

- Synergistic effects are observed when combined with surfactants or inorganic inhibitors (e.g., Zn²⁺), enhancing protective film formation .

Crystallization Inhibition

- In sodium sulfate solutions, DTPMP inhibits mirabilite (Na₂SO₄·10H₂O) crystallization at pH 8–8.5 but is ineffective at pH 6.4 . This contrasts with HEDP, which promotes crystallization at natural pH .

- Molecular modeling suggests DTPMP adsorbs preferentially on (111) crystal faces, disrupting growth kinetics .

Water Treatment

- DTPMP outperforms ATMP and HEDP in scale inhibition (carbonate, sulfate, phosphate) under alkaline and high-temperature conditions (>210°C) .

Environmental and Regulatory Considerations

- Drawback: DTPMP exhibits poor biodegradability, limiting its use in regions with stringent environmental regulations (e.g., offshore Norway) .

- Alternatives like biodegradable citric acid derivatives are less effective but preferred in eco-sensitive applications .

Material Science

- DTPMP-modified MXene membranes show enhanced water permeance (up to 200 L·m⁻²·h⁻¹·bar⁻¹) and stability in harsh environments due to strong electrostatic interactions with Ti₃C₂Tx nanosheets .

Radiopharmaceuticals

- DTPMP forms stable complexes with therapeutic radionuclides (e.g., ¹⁵³Sm, ¹⁷⁷Lu) for bone cancer treatment, with higher selectivity than EDTMP and DOTMP .

Salt Damage Mitigation

- DTPMP reduces sodium sulfate crystallization damage in porous materials like limestone and sandstone at 0.001 M concentration, outperforming sodium ferrocyanide .

生物活性

Diethylenetriaminepentakis(methylphosphonic acid) (DTPMP) is a phosphonic acid with significant biological activity, particularly in its role as a chelating agent and scale inhibitor. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

DTPMP is recognized for its ability to form stable complexes with metal ions, which is crucial for its function as a chelating agent. This property allows it to inhibit the precipitation of various scales, such as barium sulfate (BaSO4), carbonate, and phosphate scales, even at low concentrations (ppm levels) .

| Property | Description |

|---|---|

| Molecular Formula | C10H30N3O15P5 |

| Density | 1.35 g/cm³ (50% aqueous solution) |

| Boiling Point | Approximately 1003.3 °C (predicted) |

| Solubility | Limited in water; soluble in acidic solutions |

| Stability | High thermal and hydrolytic stability |

Cellular Effects

DTPMP influences various cellular processes, particularly in mineralization and cellular signaling pathways. It inhibits the adsorption of sodium oleate on calcite surfaces, which can alter gene expression related to mineralization . Furthermore, the compound has been shown to affect cell function by modifying the behavior of certain cell types under experimental conditions.

Molecular Mechanisms

The biological activity of DTPMP is primarily mediated through chelation and enzyme inhibition :

- Chelation : DTPMP forms stable complexes with metal ions, preventing their precipitation and facilitating their removal from aqueous environments.

- Enzyme Inhibition : It can inhibit specific enzyme activities that are critical for various biochemical pathways, impacting cellular metabolism and signaling .

Case Studies

- Scale Inhibition in Water Treatment :

- Bone Uptake Studies :

- Metabolic Pathway Involvement :

Applications

DTPMP's unique properties enable its use across various fields:

- Water Treatment : As a scaling inhibitor and chelating agent.

- Industrial Cleaning : Incorporated into formulations to enhance cleaning efficiency.

- Mineral Processing : Used as a depressant in mineral flotation processes.

- Pharmaceuticals : Investigated for potential applications in drug delivery systems due to its chelating properties .

Table 2: Applications of DTPMP

| Application Area | Specific Uses |

|---|---|

| Water Treatment | Scale inhibitor, chelating agent |

| Industrial Cleaning | Enhances cleaning formulations |

| Mineral Processing | Depressant in flotation processes |

| Pharmaceuticals | Potential drug delivery systems |

Q & A

Basic Research Questions

Q. How can synthesis conditions be optimized to produce high-purity DTPMP solution for research applications?

- Methodological Approach : The Mannich reaction (diethylenetriamine, formaldehyde, and phosphorous acid) is commonly used. Optimize molar ratios (e.g., 1:5:5 for amine:formaldehyde:phosphorous acid), reaction temperature (80–100°C), and pH control (3–4) to maximize yield and purity. Post-synthesis purification via vacuum distillation or ion-exchange chromatography can reduce impurities like unreacted phosphorous acid .

- Key Parameters : Monitor reaction progress using <sup>31</sup>P NMR to track phosphonate group formation.

Q. What analytical techniques are recommended for characterizing DTPMP in solution?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>31</sup>P NMR to confirm molecular structure and phosphonate group integration .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition and oxidation states of phosphorus and nitrogen in solid-state applications .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Quantify DTPMP in complex matrices (e.g., environmental samples) with detection limits <1 ppm .

Q. How does pH influence DTPMP’s solubility and chelation efficiency in aqueous systems?

- Mechanism : DTPMP’s solubility increases with pH due to deprotonation of phosphonic acid groups. At pH >7, it forms stable complexes with Ca<sup>2+</sup>, Mg<sup>2+</sup>, and Fe<sup>3+</sup>, but excessive alkalinity (>pH 10) may precipitate metal-DTPMP complexes. Use potentiometric titration to determine protonation constants (log K values) under varying pH .

Advanced Research Questions

Q. What is the molecular mechanism behind DTPMP’s corrosion inhibition on carbon steel in acidic environments?

- Experimental Design :

- Electrochemical Studies : Perform electrochemical impedance spectroscopy (EIS) and polarization resistance measurements to evaluate inhibition efficiency. Bouammali et al. (2015) reported 92% inhibition in 1 M HCl at 100 ppm DTPMP .

- Surface Analysis : Use atomic force microscopy (AFM) or scanning electron microscopy (SEM) to assess surface morphology post-corrosion testing. DTPMP adsorbs via phosphonate groups, forming a protective layer .

Q. How do synergistic combinations of DTPMP with other inhibitors enhance corrosion resistance?

- Case Study : Combine DTPMP with surfactants (e.g., AEO7) or organic acids (e.g., citric acid) to improve adsorption kinetics. Synergism can be quantified via synergism parameters (e.g., S = 1 – (θ1 + θ2 – θ1θ2)/θmix), where θ is surface coverage .

Q. What are the environmental degradation pathways of DTPMP, and how can its persistence be mitigated?

- Degradation Studies :

- Hydrolysis : Under neutral conditions, DTPMP hydrolyzes slowly (half-life >30 days at 25°C). Accelerated degradation occurs at high temperatures (>80°C) .

- Oxidation : Hydrogen peroxide oxidizes DTPMP to non-chelating products (e.g., phosphate). Monitor degradation via ion chromatography .

Q. How does DTPMP influence crystallization kinetics in industrial water systems?

- Kinetic Analysis : Use turbidimetry or conductivity measurements to study sodium sulfate crystallization. DTPMP extends induction time by adsorbing onto crystal nuclei, reducing growth rates. Reported efficiency: 70% inhibition at 10 ppm .

Q. Can DTPMP-functionalized membranes improve ion selectivity in water treatment applications?

- Material Science Application : Incorporate DTPMP into MXene (Ti3C2Tx) membranes via vacuum filtration. DTPMP enhances interlayer spacing, increasing water permeance by 200% while maintaining >90% rejection of divalent ions (e.g., Mg<sup>2+</sup>) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。